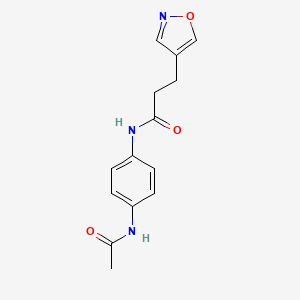
N-(4-Acetamidophenyl)-3-(1,2-oxazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide: is a synthetic organic compound that features a combination of an acetamidophenyl group and an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be introduced through an amide bond formation reaction. This can be achieved by reacting 4-acetamidobenzoic acid with an appropriate amine derivative of the isoxazole ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamidophenyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring in the acetamidophenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Alcohol derivatives of the acetamidophenyl moiety.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding and π-π interactions, while the acetamidophenyl group can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Acetamidophenyl)-3-(isoxazol-5-yl)propanamide: Similar structure but with the isoxazole ring at a different position.
N-(4-Acetamidophenyl)-3-(pyrazol-4-yl)propanamide: Contains a pyrazole ring instead of an isoxazole ring.
N-(4-Acetamidophenyl)-3-(thiazol-4-yl)propanamide: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide is unique due to the specific positioning of the isoxazole ring, which can influence its chemical reactivity and biological activity. The combination of the acetamidophenyl group with the isoxazole ring provides a distinct set of properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
141501-31-7 |
|---|---|
Molekularformel |
C14H15N3O3 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-3-(1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)16-12-3-5-13(6-4-12)17-14(19)7-2-11-8-15-20-9-11/h3-6,8-9H,2,7H2,1H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
GJRDVJSDUCUMCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CON=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


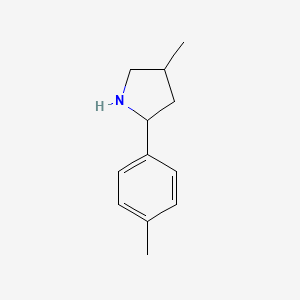
![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
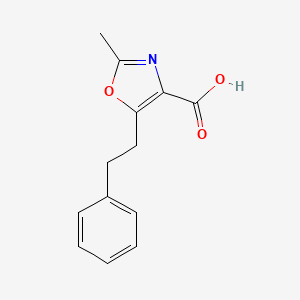
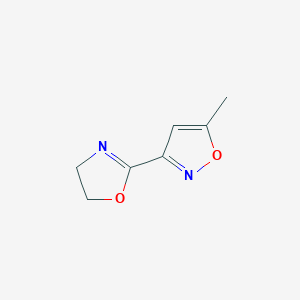
![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)
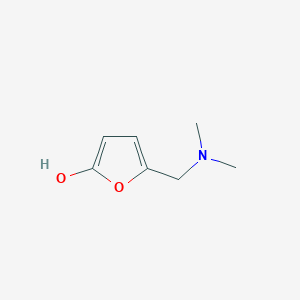

![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)
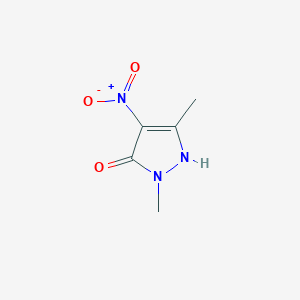
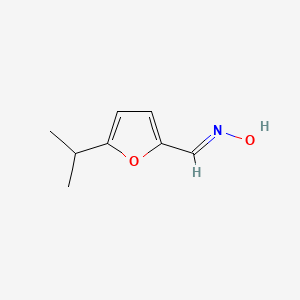
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
